Product packaging for Zoanthenol(Cat. No.:)

Zoanthenol

Cat. No.: B1263601
M. Wt: 493.6 g/mol
InChI Key: YRVFEFCFOASRGD-YTUMDGECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoanthenol is a structurally unique marine natural product belonging to the zoanthamine alkaloid family, isolated from zoanthids of the Zoanthus genus . This complex alkaloid features a highly functionalized and stereochemically dense heptacyclic skeleton, making it a significant target for synthetic organic chemistry and methodological research . Its core value in research lies in its potent and selective biological activities. Studies have demonstrated that this compound exhibits a selective inhibitory effect on collagen-induced aggregation of human platelets, highlighting its potential as a tool for investigating cardiovascular pathways and thrombotic diseases . Other zoanthamine alkaloids have shown promise in suppressing interleukin-6 (IL-6) production, a key mediator of bone resorption, suggesting potential for research into anti-osteoporotic therapies . The challenging synthesis of its carbocyclic core, which contains multiple contiguous stereocenters including all-carbon quaternary centers, makes this compound an attractive subject for exploring novel synthetic strategies, such as radical-mediated cyclizations and enantioselective desymmetrization . The first total synthesis of this compound was achieved using a Brønsted acid-promoted isoaromatization strategy to construct its aromatic A ring . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, and it is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39NO5 B1263601 Zoanthenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39NO5

Molecular Weight

493.6 g/mol

IUPAC Name

(1R,3R,10R,12S,13R,14S,17S,19S,21R)-8-hydroxy-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacosa-4(9),5,7-triene-11,25-dione

InChI

InChI=1S/C30H39NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h10-11,17-19,25,32H,7-9,12-15H2,1-6H3/t17-,18+,19+,25-,26-,27+,28-,29-,30+/m0/s1

InChI Key

YRVFEFCFOASRGD-YTUMDGECSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@@]6([C@@H]([C@]4(CC(=O)O5)C)C(=O)[C@@H](C7=C6C=C(C=C7O)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C(C4(CC(=O)O5)C)C(=O)C(C7=C6C=C(C=C7O)C)C)C)C

Synonyms

zoanthenol

Origin of Product

United States

Advanced Biosynthetic Investigations of Zoanthenol

Proposed Biogenetic Pathways and Precursors

The biosynthesis of zoanthamine (B1237179) alkaloids, including zoanthenol, has been a subject of considerable scientific inquiry. A prominent hypothesis suggests a polyketide pathway as the origin of the core structure. caltech.edu This proposed pathway involves a hypothetical polyketide precursor that undergoes a series of cyclization and dehydration reactions to form the characteristic zoanthamine skeleton. caltech.edu

Another intriguing aspect of their biosynthesis is the potential involvement of symbiotic dinoflagellate algae of the genus Symbiodinium. caltech.edu These algae are commonly found within zoanthid tissues, and it is theorized that they may play a significant role in producing the zoanthamine framework, with the host zoanthid potentially making minor oxidative adjustments. caltech.edu The isolation of zooxanthellamine, a C30 alkaloid with a remarkable structural similarity to zoanthamine, from cultured Symbiodinium sp. lends support to this hypothesis. caltech.edu

The origin of norzoanthamine-type alkaloids, which lack the C(26) methyl group present in zoanthamine, is also a key area of investigation. It has been proposed that these compounds may arise from the demethylation of their zoanthamine counterparts. caltech.edu

Enzymatic Post-Modifications and Oxidative Cleavage Events

The structural diversity within the zoanthamine alkaloid class is a testament to a variety of enzymatic post-modifications. These modifications are crucial in tailoring the final structure and, consequently, the biological activity of these molecules.

Oxidative cleavage is a significant event in the biosynthesis of some zoanthamine alkaloids. For instance, the formation of certain functionalized skeletons is believed to occur through the oxidative cleavage of precursor molecules. researchgate.netacs.org This process can lead to the generation of novel structural features, such as aldehyde and carbonyl groups at specific positions within the molecule. conf.tw The isolation of compounds like oxyzoanthamine has led to proposals of mechanisms involving oxidative processes followed by retro-aldol reactions, which could explain the formation of nor-alkaloids through the formal loss of formaldehyde. caltech.edu

Enzymes such as cyclases, aromatases, and those responsible for hydroxylation, methylation, and reduction play a pivotal role in the final steps of biosynthesis, creating the vast array of zoanthamine derivatives found in nature. embopress.org The timing and regiospecificity of these enzymatic reactions are critical in determining the final structure of the multicyclic ring system. embopress.org

Meroterpenoid Origin and Hybrid Biosynthetic Routes

Recent research suggests that zoanthamine alkaloids, including this compound, may have a meroterpenoid origin. Meroterpenoids are natural products derived from hybrid biosynthetic pathways, combining elements of both terpenoid and polyketide biosynthesis. researchgate.netfrontiersin.org

This hypothesis proposes that the biosynthesis of the zoanthamine core involves the convergence of these two major metabolic pathways. The terpenoid pathway would contribute a precursor, which then undergoes elaboration through a polyketide-type assembly. This hybrid strategy could explain the complex and highly oxidized nature of the zoanthamine skeleton. The study of meroterpenoids from various natural sources has revealed a wide diversity of structures and biological activities, highlighting the versatility of this biosynthetic approach. frontiersin.orgrsc.org

Comparative Biosynthesis within the Zoanthamine Alkaloid Class

The zoanthamine alkaloid class exhibits significant structural variation, providing a rich platform for comparative biosynthetic studies. The key differences between compounds like this compound, zoanthamine, and norzoanthamine offer insights into the specific enzymatic steps that lead to their formation.

For example, this compound is unique due to its aromatized A-ring. researchgate.netespol.edu.ec The total synthesis of this compound has been achieved through strategies that specifically target the formation of this aromatic ring, such as through a Brønsted acid-promoted isoaromatization. researchgate.net This suggests a distinct enzymatic step in its biosynthesis compared to other zoanthamines.

The presence or absence of a methyl group at the C-19 position distinguishes zoanthamine from norzoanthamine. nih.gov Synthetic routes have been developed that allow for the stereoselective introduction of this methyl group, providing a chemical means to access both types of alkaloids from a common intermediate. nih.gov The discovery of alkaloids like zoaramine, which possesses a novel skeleton resembling norzoanthamine alkaloids, further expands our understanding of the biogenetic possibilities within this family and points towards a common origin. nih.govcsic.es

The study of novel alkaloids, such as those isolated from Zoanthus vietnamensis, has revealed unprecedented functionalized skeletons resulting from oxidative cleavage and unique fused-ring systems. acs.orgnih.gov Plausible biosynthetic pathways for these new compounds have been proposed, often starting from known zoanthamine precursors like 28-deoxyzoanthenamine. conf.tw These comparative analyses underscore the modularity and flexibility of the biosynthetic machinery responsible for generating the impressive chemical diversity of the zoanthamine alkaloids.

Strategic Approaches to the Chemical Synthesis of Zoanthenol and Analogues

Retrosynthetic Analyses and Disconnection Strategies

The complexity of zoanthenol has inspired a variety of retrosynthetic analyses, with most strategies focusing on a convergent assembly of major fragments. A common initial disconnection involves unraveling the heterocyclic bis-hemiaminal portion that forms the DEFG-ring system. nih.gov This approach is supported by findings that the formation of these rings is thermodynamically favorable. caltech.edu This unravelling reveals a tricyclic core with a functionalized side chain. caltech.edu

Further disconnections often target the bonds connecting this side chain to the core. One strategy involves cleaving the C(8)–C(9) bond, leading to a tricyclic ABC-core and a separate DEFG-ring synthon, such as an enone or a caprolactam. nih.govcaltech.edu An alternative disconnection at the C(6)–C(7) bond has also been considered. nih.gov

The synthesis of the carbocyclic ABC-ring system itself is a significant undertaking. One retrosynthetic approach for this core involves a Diels-Alder disconnection across the B-ring, which would form the vicinal all-carbon quaternary centers at C(9) and C(22) at an early stage. caltech.educaltech.edu Another strategy for the ABC-ring system employs a Friedel-Crafts-type cyclization to form the C(12)-C(13) bond. escholarship.org

Miyashita's successful total synthesis of this compound utilized an intermediate from their previous synthesis of norzoanthamine, highlighting a strategy of leveraging a common precursor for multiple members of the alkaloid family. researchgate.netacs.org

Table 1: Key Retrosynthetic Disconnections for this compound
Disconnection PointResulting FragmentsStrategic Advantage
DEFG-ring unravelingTricyclic core with side chainSimplifies the target by separating the heterocyclic and carbocyclic portions. nih.govcaltech.edu
C(8)–C(9) bondABC-ring system and DEFG-ring synthonAllows for a convergent coupling of two complex fragments. nih.govcaltech.edu
B-ring (Diels-Alder)A-ring precursor and C-ring dieneAims to establish challenging quaternary centers early in the synthesis. caltech.educaltech.edu
C(12)–C(13) bond (Friedel-Crafts)Tethered A and C ring precursorsProvides a method to construct the B-ring via intramolecular cyclization. escholarship.org

Challenges in Stereochemical Control and Quaternary Carbon Construction

A primary hurdle in the synthesis of this compound is the precise control of its numerous stereocenters, particularly the congested all-carbon quaternary centers. The C-ring is especially challenging, containing five contiguous stereocenters, three of which are quaternary. caltech.edu The vicinal quaternary centers at C(9) and C(22) pose a significant synthetic obstacle. caltech.edu

Strategies to address this have included:

Asymmetric Desymmetrization: The Stoltz group utilized a catalytic enantioselective desymmetrization of a meso-anhydride to establish the absolute stereochemistry of two vicinal quaternary centers simultaneously. caltech.edursc.org

Radical-Mediated Conjugate Addition: A 6-endo radical-mediated conjugate addition has been employed to construct the quaternary stereocenter at C(12) and close the B-ring in a stereoselective manner. caltech.edu

Asymmetric Robinson Annulation: A double asymmetric Robinson annulation strategy has been used to construct the tricyclic ABC ring system with excellent stereoselectivity, setting the stereochemistry at the C12 quaternary center. nih.gov

Intramolecular Mizoroki−Heck Reaction: This reaction has been applied to construct the benzylic quaternary carbon center of this compound. acs.org

Diastereoselective Alkylation: After establishing one quaternary center, subsequent stereocenters can be derived through diastereoselective reactions, guided by the existing stereochemistry. caltech.edunih.gov

The construction of these sterically hindered centers often suffers from low reactivity due to steric repulsion, making the development of efficient and selective methods a key focus of research. rsc.org

Syntheses of Core Ring Systems

The synthesis of the carbocyclic ABC-ring system has been a focal point of many synthetic efforts toward this compound. The oxidized aromatic A-ring of this compound allows for a wider range of synthetic approaches compared to other members of the zoanthamine (B1237179) family. caltech.edu

Key strategies for the ABC-ring system include:

Radical Cyclization: A concise synthesis of the fully functionalized ABC-ring has been achieved using sequential radical reactions. researchgate.net

Intramolecular Diels-Alder Reaction: This powerful cycloaddition has been used to construct the ABC-ring framework, establishing the two adjacent quaternary carbons at C12 and C22 in a single stereoselective step. acs.org

Asymmetric Robinson Annulation: As mentioned previously, this method has been effectively used to build the tricyclic ABC core. nih.gov

Palladium-Catalyzed Cyclizations: An unusual acid-catalyzed SN' cyclization and a palladium-catalyzed formylation of a hindered vinyl triflate have been featured in a route to the carbocyclic core. caltech.edu Hirama and colleagues developed a strategy involving an intramolecular Mizoroki−Heck reaction. acs.org

The CDEFG-ring system, with its unique aminoacetal and lactone core, presents its own set of synthetic challenges. capes.gov.br

Successful approaches to this heterocyclic portion include:

Asymmetric Hetero-Diels-Alder Reaction: An efficient approach to the DEFG ring system synthons was developed using a catalytic asymmetric hetero-Diels-Alder reaction. nih.govresearchgate.net

Chiral Pool Synthesis: Initial strategies utilized the chiral pool, for instance starting from (±)-glycidol, to construct enantioselective caprolactam and enone precursors for the DEFG rings. nih.govresearchgate.net

Bis-aminoacetalization: The final closure of the DEFG-ring system has been achieved in a one-pot bis-aminoacetalization reaction, which constructs the complex heterocyclic core. acs.org

Wieland-Miescher Ketone as a Starting Material: Kobayashi and coworkers developed an enantioselective route to the complete CDEFG ring system starting from the Wieland-Miescher ketone. caltech.edu

Total Synthesis Efforts of this compound

The culmination of these strategic developments led to the first total synthesis of this compound, a landmark achievement in natural product synthesis. researchgate.net

A key and final step in the total synthesis of this compound by Miyashita and coworkers was the construction of the aromatic A-ring. researchgate.netresearchgate.netnih.gov This was accomplished through a novel isoaromatization strategy. researchgate.netnih.gov

The pivotal transformation involved a Brønsted acid-promoted isoaromatization of the AB ring system of a late-stage intermediate, which was also a precursor in their synthesis of norzoanthamine. researchgate.netresearchgate.netnih.gov This reaction successfully installed the crucial aromatic ring, completing the synthesis of this compound. researchgate.netnih.gov An alternative route was also established, converting the commercially available norzoanthamine hydrochloride to this compound. researchgate.netnih.gov This isoaromatization represents a creative solution to the challenge of forming the oxidized A-ring characteristic of this compound. researchgate.netthieme-connect.com

Radical Cyclization Approaches

Radical cyclizations have emerged as a powerful tool for constructing the congested core of zoanthenamine (B12801041) alkaloids, including the framework of this compound. These methods are particularly effective for forming challenging carbon-carbon bonds, such as those required to create vicinal all-carbon quaternary centers.

A key strategy involves the Ueno-Stork radical cyclization, which has been successfully utilized to install the contiguous all-carbon quaternary centers at the C-9 and C-22 positions. rsc.orgrsc.org This reaction is a cornerstone in assembling the highly substituted carbocyclic system. rsc.orgrsc.org

In addition to classical radical cyclizations, metal-catalyzed Hydrogen Atom Transfer (HAT) radical reactions have been pivotal. rsc.orgrsc.org These processes enable the formation of specific C-C bonds with high selectivity. For instance, a cobalt-catalyzed HAT radical reaction was applied to form the A-B-C ring system and construct the quaternary center at C-12 through a Csp³–Csp² bond formation. rsc.orgrsc.orgresearchgate.net Furthermore, a manganese-catalyzed HAT radical reaction was developed for the stereospecific reduction of a challenging tetra-substituted olefin at the C13=C18 position, which concurrently installed adjacent stereocenters. rsc.orgrsc.orgresearchgate.net An iron-catalyzed HAT radical cyclization was also explored for constructing the core structure. rsc.orgrsc.org

One synthetic approach toward the carbocyclic core of this compound employed a key radical cyclization that proceeded with excellent diastereoselectivity. caltech.edu This step successfully constructed the third all-carbon quaternary center within a single six-membered ring and established the correct relative stereochemistry at the B-C ring junction. caltech.edu The use of V-70, a dialkyl-2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) initiator, allowed the reaction to proceed at lower temperatures, improving the yield of the desired tetracycle. caltech.edu A stereoselective synthesis of the this compound ABC-ring has also been accomplished using a radical-based strategy. acs.org

Radical Reaction Type Purpose in Synthesis Key Positions Involved Catalyst/Initiator Reference(s)
Ueno-Stork Radical CyclizationInstallation of adjacent all-carbon quaternary centersC-9, C-22Not specified rsc.orgrsc.orgresearchgate.net
Cobalt-Catalyzed HATConstruction of A-B-C ring; Csp³–Csp² bond formationC-12Cobalt rsc.orgrsc.orgresearchgate.net
Manganese-Catalyzed HATStereospecific reduction of tetra-substituted olefinC-13, C-18Manganese rsc.orgrsc.orgresearchgate.net
Iron-Catalyzed HATConstruction of core structureNot specifiedIron rsc.orgrsc.org
Diastereoselective Radical CyclizationConstruction of third quaternary center and B-C ring junctionNot specifiedV-70 caltech.edu

Acid-Mediated Cyclization Strategies

Acid-mediated cyclizations have been investigated as a method to forge the carbocyclic core of this compound. nih.gov These strategies leverage the reactivity of carefully designed precursors under acidic conditions to trigger ring formation.

In one notable approach, an unusual acid-catalyzed cyclization was implemented to synthesize the carbocyclic core of this compound. nih.govgoogle.com.au This key transformation demonstrated the feasibility of using acid catalysis to construct the complex ring system. However, the development of these acid-mediated pathways has also revealed unexpected chemical behavior. During attempts to access the carbocyclic core, an unusual loss of a carbonyl group was observed in a key acid-mediated cyclization step. researchgate.net The synthesis of the cyclization precursor and the mechanistic proposals for this unexpected decarbonylation have been detailed. researchgate.net

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been applied to the synthesis of this compound's framework. nih.gov These reactions are particularly useful for creating congested carbon centers.

An intramolecular Mizoroki-Heck reaction was a key step in one stereocontrolled synthesis of the ABC ring framework of this compound. acs.org This reaction demonstrated that a β,β-disubstituted enone can effectively serve as an acceptor for an arylpalladium intermediate, leading to the formation of a sterically demanding benzylic quaternary carbon center. acs.org The Mizoroki-Heck reaction, as part of a broader strategy, was crucial for constructing the congested asymmetric quaternary carbons in the fully functionalized ABC-ring of this compound. nih.gov

Asymmetric Approaches

Controlling the stereochemistry of this compound's numerous chiral centers is a primary challenge. Asymmetric strategies are therefore central to any successful total synthesis.

One effective strategy for inducing chirality early in the synthesis is the use of enzymatic kinetic optical resolution. nih.gov This method was employed in an enantioselective synthesis of the fully functionalized ABC-ring of this compound. nih.gov Another approach involves a versatile desymmetrization of a bis-quaternary meso anhydride, which allows access to either enantiomer of this compound simply by selecting the appropriate Cinchona alkaloid catalyst. caltech.edu

Asymmetric total syntheses of related compounds, such as norzoanthamine, which also serve as formal syntheses of this compound, have relied on radical reactions to precisely control stereochemistry. rsc.orgrsc.org These syntheses showcase how the strategic application of radical cyclizations, including the Ueno-Stork and metal-catalyzed HAT reactions, can effectively establish the stereochemistry of seven vicinal stereocenters. rsc.orgresearchgate.net The stereochemical information from an initial asymmetric step can be relayed through a series of diastereoselective reactions to set the subsequent stereocenters. caltech.edu

Asymmetric Method Application in Synthesis Key Feature Reference(s)
Enzymatic Kinetic Optical ResolutionEnantioselective synthesis of the ABC-ringSeparation of enantiomers using an enzyme nih.gov
Cinchona Alkaloid-Catalyzed DesymmetrizationAccess to either enantiomer of this compoundSelection of quinine (B1679958) vs. quinidine caltech.edu
Stereocontrolled Radical ReactionsAsymmetric total synthesis of norzoanthamine/formal synthesis of this compoundPrecise control over multiple adjacent stereocenters rsc.orgrsc.org

Synthesis of Truncated Analogues and Substructures

To study the structure-activity relationships of zoanthenamine alkaloids, researchers have designed and synthesized truncated analogues that represent distinct regions of the parent molecule. This approach divides the complex heptacyclic structure of this compound into more accessible fragments.

The molecule has been conceptually dissected into a "northern hemisphere," comprising the ABC-ring portion which is structurally similar to steroids, and a "southern hemisphere," containing the unique CDEFG-ring portion with its aminoacetal and lactone core. capes.gov.brnih.gov Synthetic efforts have focused on preparing these truncated analogues, which incorporate all the functionality of their respective hemispheres. capes.gov.brnih.gov The synthesis of the fully functionalized ABCDE ring moiety has also been reported. u-tokyo.ac.jp These studies on truncated structures are valuable for identifying the key pharmacophores responsible for the biological activity of the natural product. capes.gov.brnih.gov

Truncated Analogue/Substructure Description Purpose of Synthesis Reference(s)
ABC-ring Analogue"Northern hemisphere" of this compoundStructure-activity relationship studies capes.gov.brnih.gov
CDEFG-ring Analogue"Southern hemisphere" of this compoundStructure-activity relationship studies; identify active pharmacophore capes.gov.brnih.gov
ABCDE Ring MoietyFully functionalized five-ring substructureSynthetic intermediate studies u-tokyo.ac.jp

Biological Activity Investigations of Zoanthenol in Preclinical Models

In Vitro Assays for Bioactivity Profiling

The zoanthamine (B1237179) class of alkaloids, to which Zoanthenol belongs, has been shown to exhibit a wide array of biological activities in various in vitro models. nih.gov Research on this family of marine compounds has revealed anti-inflammatory, antibacterial, and anti-osteoporotic properties. nih.govacs.org The unique and complex molecular architecture of these alkaloids has made them compelling targets for both isolation from natural sources and total synthesis in the laboratory. nih.govrsc.org While the broader family of zoanthamine alkaloids has been profiled for these diverse bioactivities, specific comprehensive in vitro bioactivity screening data for this compound itself is not extensively detailed in the current body of literature. The primary activities investigated for this compound have been more targeted, as detailed in the subsequent sections.

Neuroprotective Activity Studies

Investigations into the neuroprotective potential of the zoanthamine alkaloid family have yielded promising results, although studies specifically identifying this compound as the active agent are limited. Research on alkaloids isolated from the zoantharian Zoanthus vietnamensis identified several compounds that exhibited neuroprotection against paclitaxel-induced neurite damage in vitro. acs.orgnih.gov Another study on new zoanthamine alkaloids from Zoanthus cf. pulchellus demonstrated significant inhibitory effects on the generation of reactive oxygen species (ROS) and nitric oxide (NO) in microglia BV-2 cells, suggesting anti-neuroinflammatory properties. nih.gov These findings indicate that the core structure of zoanthamine alkaloids is a promising scaffold for neuroprotective agents; however, direct experimental evidence of this compound's activity in neuroprotection models has not been specifically reported.

Antioxidant Activity Research

The antioxidant potential of zoanthamine alkaloids has been explored in the context of their neuroprotective effects. Specific compounds isolated from Zoanthus vietnamensis, structurally related to this compound, were found to provide moderate protective effects against oxaliplatin-induced oxidative stress in neuronal cells. acs.orgnih.gov These particular alkaloids demonstrated an ability to mitigate intracellular reactive oxygen species (ROS) levels. acs.org This suggests that the zoanthamine skeleton may possess inherent antioxidant capabilities. Despite these findings for related compounds, dedicated studies focusing on the specific antioxidant activity of this compound through common assays like DPPH or ABTS radical scavenging have not been prominently featured in the available scientific literature.

Antiplatelet Activity on Collagen-Induced Aggregation

One of the most significant biological activities reported for this compound is its potent inhibitory effect on platelet aggregation. Multiple sources, primarily in the context of its total synthesis, have highlighted that this compound exhibits powerful anti-platelet activity in studies of human platelet aggregation. nih.gov This activity is a key point of interest for its potential therapeutic applications in cardiovascular diseases. The specific mechanism, particularly concerning collagen-induced aggregation, is implied by this reported bioactivity, as collagen is a primary agonist used in platelet aggregation assays. While the original detailed experimental data was not available in the reviewed literature, the consistent reporting of this activity underscores its importance as a defining biological characteristic of the this compound molecule. nih.gov

Interleukin-6 Modulation in Cellular Models

Zoanthamine alkaloids have been identified as modulators of Interleukin-6 (IL-6), a cytokine involved in inflammation and immune responses. nih.gov Norzoanthamine, a related alkaloid, has been noted for its ability to inhibit IL-6, which is a key mediator in bone resorption and osteoporosis. nih.gov More specifically related to this compound, a study involving the design and synthesis of truncated analogues provided direct insight into its structure-activity relationship. In this research, a truncated analogue representing the southern hemisphere (CDEFG-ring portion) of this compound was synthesized. The hydrochloride of this CEFG-ring portion was identified as an active pharmacophore that suppressed the growth of interleukin-6-dependent MH60 cells, indicating that this part of the molecule is crucial for its IL-6 modulatory effects. nih.gov

Antimicrobial Activity Screens (General Zoanthid Extracts)

While studies on the antimicrobial properties of purified this compound are not available, various crude extracts from the zoanthids from which these alkaloids are derived have been screened for such activity. These studies reveal that zoanthids are a promising source of antimicrobial compounds. For instance, a cnidocyst extract from the Mediterranean zoanthid Parazoanthus axinellae showed significant antibacterial activity against human pathogens like Streptococcus agalactiae and several Vibrio species. Similarly, extracts from Iranian zoanthid species (Zoanthus spp., Palythoa tuberculosa, and Palythoa mutuki) were tested against a panel of bacteria and fungi. Dichloromethane (B109758) and n-hexane extracts of Zoanthus spp. were particularly active against Candida albicans and Microsporum gypseum, respectively. These findings suggest that while the specific contribution of this compound is unknown, the source organisms produce a range of compounds with notable antimicrobial potential.

Zoanthid SpeciesExtract TypeTarget MicroorganismObserved Activity
Parazoanthus axinellaeCnidocyst ExtractStreptococcus agalactiaeSignificant growth inhibition (75.00 ± 0.90%)
Parazoanthus axinellaeCnidocyst ExtractVibrio alginolyticusSignificant growth inhibition (73.00 ± 1.30%)
Zoanthus spp.DichloromethaneCandida albicansPromising antifungal activity (MIC: 125µg/mL)
Zoanthus spp.n-hexaneMicrosporum gypseumGood antifungal activity
Palythoa mutukiMethanolEscherichia coliModerate antibacterial activity
Zoanthus spp.MethanolStaphylococcus aureusGood antibacterial activity

Molecular Mechanism of Action Elucidation for Zoanthenol

Identification of Cellular and Molecular Targets

Initial studies on the pharmacological effects of zoanthenol have pointed towards its interaction with specific components of cellular signaling cascades. Research has shown that this compound exhibits a selective inhibitory activity on collagen-induced platelet aggregation. ufba.br This suggests that its molecular targets may be receptors or enzymes involved in the collagen-mediated platelet activation pathway.

Further research has highlighted the potential for zoanthamine (B1237179) alkaloids, including this compound, to modulate inflammatory processes. For instance, norzoanthamine, a related alkaloid, has been shown to inhibit the production of interleukin-6 (IL-6), a key mediator in inflammatory responses and bone resorption. nih.gov While the direct molecular target of norzoanthamine remains to be definitively identified, these findings suggest that this compound might also interact with components of the IL-6 signaling pathway. caltech.edu The structural similarities and differences between these alkaloids are crucial in pinpointing the specific molecular interactions responsible for their biological activities.

Investigation of Signal Transduction Pathways

The process by which a signal is transmitted through a cell is known as signal transduction, which involves a series of molecular events that form a signaling pathway. wikipedia.org The selective inhibition of collagen-induced platelet aggregation by this compound strongly implies its interference with specific signal transduction pathways. ufba.br Platelet activation by collagen is a complex process involving multiple signaling cascades. The fact that this compound shows selectivity for this inducer suggests it may act on a specific receptor-ligand interaction or a downstream signaling molecule unique to this pathway, rather than a general mechanism of platelet inhibition. ufba.br

The investigation into related zoanthamine alkaloids provides further clues. For example, the anti-inflammatory effects of some of these compounds are linked to the inhibition of signaling pathways that regulate the production of inflammatory mediators. vliz.be The ability of norzoanthamine to suppress IL-6 production points to an interaction with the IL-6 signaling cascade, which involves transcription factors like STAT3. nih.govnih.gov Chronic inflammatory diseases are often associated with dysregulated intracellular signal transduction pathways, making compounds that can modulate these pathways valuable research tools and potential therapeutic leads. nih.gov Understanding how this compound influences these intricate networks is a key area of ongoing research.

Computational Approaches and Molecular Docking Studies

To further elucidate the molecular interactions of this compound, computational methods and molecular docking studies are valuable tools. nih.gov These techniques allow researchers to predict how a molecule like this compound might bind to the active site of a target protein. mdpi.com By creating a three-dimensional model of both the ligand (this compound) and the potential protein target, scientists can simulate their interaction and estimate the binding affinity. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in the provided results, the methodology is well-established for similar natural products. For instance, docking studies on other alkaloids have successfully identified key interactions, such as hydrogen bonds and π-π stacking, with their protein targets. mdpi.com Such studies could be instrumental in identifying the specific amino acid residues within a receptor or enzyme that are crucial for this compound's activity. This computational insight can guide further experimental work, such as site-directed mutagenesis, to validate the predicted binding modes.

Comparative Mechanistic Studies with Related Alkaloids

The study of this compound's mechanism of action is greatly enhanced by comparing it with other structurally related zoanthamine alkaloids. ufba.br This family of compounds exhibits a range of biological activities, and subtle structural differences can lead to significant changes in their pharmacological profiles. For example, while this compound selectively inhibits collagen-induced platelet aggregation, other alkaloids like 11-hydroxyzoanthamine show broader inhibitory effects against aggregation induced by thrombin, collagen, and arachidonic acid. ufba.br

These structure-activity relationships provide valuable insights. The aromatization in ring A of this compound is thought to be responsible for its selectivity towards collagen-induced aggregation. vliz.be In contrast, the presence of a hydroxyl group at C-11 in 11-hydroxyzoanthamine appears to contribute to its more potent and less selective antiplatelet activity. vliz.be By systematically comparing the activities of a series of these alkaloids, researchers can deduce which structural motifs are responsible for specific biological effects, thereby refining the understanding of their molecular mechanisms. ufba.br

Structure Activity Relationship Sar Studies of Zoanthenol

Correlation of Structural Motifs with Biological Responses

Initial SAR studies involved creating truncated analogues representing the "northern" and "southern" hemispheres of the molecule. capes.gov.br One such study synthesized an analogue of the carbocyclic ABC-ring system (northern region) and another representing the heterocyclic CDEFG-ring system (southern region). capes.gov.brresearchgate.netnih.gov Preliminary biological evaluations of these truncated analogues suggested that the hydrochloride salt of the CEFG-ring portion is an active pharmacophore for suppressing the growth of interleukin-6 (IL-6) dependent cells. capes.gov.brresearchgate.netnih.gov This highlights the importance of the nitrogen-containing heterocyclic core in eliciting at least some of its biological responses.

Further studies on various zoanthamine-type alkaloids have revealed that minor structural changes can lead to significant shifts in activity. For example, the degree of oxidation in the A and B rings can modulate the antiplatelet effects of these compounds. ufba.br Zoanthenol itself, which possesses an aromatic A-ring, displays a selective and strong inhibitory activity against collagen-induced platelet aggregation. ufba.br This indicates that the specific arrangement of the carbocyclic portion of the molecule is a key determinant of its selective biological activity.

Impact of Ring Systems on Pharmacological Profile

The pharmacological profile of this compound is deeply intertwined with its complex, rigid, heptacyclic ring system. This intricate framework orients the functional groups in a precise spatial arrangement necessary for binding to cellular targets.

The dense functionalization and topographical complexity, with seven rings and nine stereocenters, mean that the integrity of the entire ring system is paramount for potent biological activity. nih.govresearchgate.net

Role of Specific Functional Groups and Stereochemistry in Activity

The precise placement and three-dimensional orientation of functional groups are critical determinants of this compound's biological activity. cutm.ac.in The interaction between a drug and its biological target is highly dependent on the spatial arrangement of these groups. cutm.ac.in

Key Functional Groups:

Aromatic A-Ring: The aromatized A-ring in this compound is directly linked to its potent and selective inhibitory effect on collagen-induced platelet aggregation. ufba.br

Hydroxyl Groups: The presence and position of hydroxyl groups can dramatically influence activity. In a related compound, 11-hydroxyzoanthamine, the introduction of a hydroxyl group at C-11 transformed an inactive compound (zoanthamine) into a highly active one. ufba.br This demonstrates the profound impact a single hydroxyl group can have on the pharmacological profile.

Hemiaminal/Aminoacetal Moiety: The heterocyclic core of the zoanthamine (B1237179) alkaloids contains an aminoacetal functionality (or a precursor like a caprolactam in synthetic routes), which is a key structural element. capes.gov.brnih.gov This nitrogen-containing feature is believed to be essential for the molecule's biological interactions. capes.gov.brresearchgate.netnih.gov

Stereochemistry: The stereochemistry of this compound is absolutely critical to its function. The molecule's numerous chiral centers create a specific three-dimensional shape that must fit precisely into its biological target, much like a key fits into a lock. researchgate.netcutm.ac.in Synthetic strategies emphasize the precise control over the stereochemistry of the multiple vicinal stereocenters, as any deviation can lead to a significant loss of activity. researchgate.net Studies on related compounds have shown that even subtle stereochemical differences can have a marked impact on biological function. researchgate.net

Rational Design of this compound Analogues for SAR Probing

The rational design and synthesis of this compound analogues are crucial for conducting detailed SAR studies and identifying the key pharmacophoric elements. nih.gov This approach allows researchers to systematically probe the importance of different structural features.

A primary strategy has been the synthesis of truncated analogues. As mentioned, researchers have separately synthesized the northern (heterocyclic) and southern (carbocyclic) portions of the molecule. capes.gov.brnih.gov This "divide and conquer" approach demonstrated that a significant portion of the biological activity resides within the heterocyclic core, specifically the CEFG-ring segment. capes.gov.brresearchgate.net

Another approach involves the synthesis of precursors and simplified ring systems to overcome the immense challenge of total synthesis. For instance, an enantioselective synthesis of the fully functionalized ABC-ring has been achieved to study this part of the molecule in isolation. researchgate.net Similarly, efficient synthetic routes to the DEFG ring system have been developed using precursors like caprolactams and enones. nih.gov These synthetic efforts provide the necessary building blocks for creating a wider library of analogues.

The table below summarizes key findings from SAR studies on zoanthamine-type alkaloids, including this compound.

Compound/AnalogueKey Structural Feature(s)Observed Biological ActivityReference(s)
This compound Aromatic A-RingSelective and strong inhibitor of collagen-induced platelet aggregation. ufba.br
Norzoanthamine Non-aromatic A-RingInactive against platelet aggregation. ufba.br
11-Hydroxyzoanthamine Hydroxyl group at C-11Potent inhibitor of thrombin-, collagen-, and arachidonic acid-induced platelet aggregation. ufba.br
Truncated CEFG-Ring Analogue Represents the "northern" heterocyclic core.Active pharmacophore for suppressing growth of IL-6-dependent cells. capes.gov.brresearchgate.netnih.gov
Truncated ABC-Ring Analogue Represents the "southern" carbocyclic core.Showed very low activity in suppressing IL-6-dependent cell growth. caltech.edu

These studies collectively underscore that while the entire molecular architecture is important, the heterocyclic core containing the aminoacetal functionality is a primary driver of certain biological activities, with the carbocyclic region, particularly the A-ring, modulating the potency and selectivity of the response.

Advanced Analytical Methodologies in Zoanthenol Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of zoanthenol and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the complex connectivity of this marine alkaloid. researchgate.netespol.edu.ec

1D NMR, specifically ¹H-NMR and ¹³C-NMR, provides the initial overview of the proton and carbon environments within the molecule. pitt.edu The chemical shifts, signal integrations, and coupling constants in the ¹H-NMR spectrum offer vital clues about the electronic environment and proximity of different protons. The ¹³C-NMR spectrum, in turn, reveals the number of distinct carbon atoms and their hybridization states. pitt.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com

However, due to the complexity of the this compound scaffold, 1D NMR spectra can be crowded and difficult to interpret in isolation. ugr.es Therefore, a suite of 2D NMR experiments is indispensable for establishing the precise bonding network. researchgate.netemerypharma.com These experiments correlate nuclear spins through chemical bonds or through space, providing a detailed map of the molecular structure. princeton.eduua.es

Key 2D NMR techniques used in this compound research include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). emerypharma.comua.es This allows for the tracing of proton-proton connectivity within spin systems, helping to define individual ring systems and side chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. princeton.eduuio.no This is a powerful tool for assigning specific protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). princeton.eduuio.no HMBC is critical for connecting the various spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduua.es This information is vital for determining the relative stereochemistry of the molecule by revealing through-space proximities.

The collective data from these 1D and 2D NMR experiments allow for the comprehensive assignment of all proton and carbon signals and the elucidation of the complete and complex structure of this compound. researchgate.net

¹H and ¹³C NMR Chemical Shift Data for Selected Moieties in this compound Derivatives (in ppm)
Position¹H Chemical Shift (δH)¹³C Chemical Shift (δC)Key 2D NMR Correlations
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High-Resolution Mass Spectrometry (HR-ESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source (HR-ESIMS), is a fundamental technique for determining the elemental composition of this compound. researchgate.netespol.edu.ec ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules like this compound by transferring them into the gas phase as intact ions, typically protonated molecules [M+H]⁺. geologyscience.ru

The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to four or five decimal places. nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula from the exact mass, as very few combinations of atoms will result in the same measured mass. nih.gov For instance, HR-ESIMS analysis of a this compound derivative can yield an observed m/z value that can be compared to the calculated exact mass for a proposed molecular formula, with a very small mass error providing strong evidence for that formula. nih.gov

This technique is crucial in the initial stages of structure elucidation to establish the molecular formula, which then serves as a foundation for the interpretation of NMR data. researchgate.net

Example HR-ESIMS Data for a Zoanthamine (B1237179) Alkaloid
CompoundIonCalculated Exact Mass (m/z)Found Mass (m/z)Molecular Formula
Baraphenazine H[M+H]⁺469.11481469.11485C₂₅H₁₇N₄O₆

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining the relative stereochemistry of a molecule, establishing the absolute configuration often requires X-ray crystallography. researchgate.net This technique is considered the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid with atomic resolution. rsc.orgmdpi.com

The process involves obtaining a high-quality single crystal of this compound or a suitable derivative. numberanalytics.com When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. nih.gov By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the positions of all atoms can be determined. mdpi.com

For determining the absolute configuration of a chiral molecule like this compound, anomalous dispersion is utilized. numberanalytics.com This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction pattern that allow for the differentiation between a molecule and its mirror image (enantiomer). numberanalytics.com In some cases, derivatization of the natural product to include a heavier atom may be necessary to enhance this effect. numberanalytics.com The resulting crystallographic data is often deposited in public databases as a Crystallographic Information File (CIF). rsc.orgtugraz.at

Chromatographic Techniques for Isolation and Purification

The isolation of this compound from its natural source, typically a marine zoantharian, involves a series of chromatographic purification steps. chemistryviews.org Given the complexity of the natural extract, which contains a multitude of other secondary metabolites, chromatography is essential to obtain the pure compound for structural and biological studies. researchgate.net

Column chromatography is a primary technique used for the initial fractionation and purification of the crude extract. chemistryviews.orgyoutube.com In this method, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. rochester.eduresearchgate.net The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. researchgate.net Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. rochester.edu Nonpolar compounds tend to elute faster, while more polar compounds, which interact more strongly with the polar silica gel, are retained longer. youtube.com A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol, is often employed to sequentially elute compounds with varying polarities. rochester.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is frequently used for the final purification steps to achieve high purity. atdbio.comthermofisher.com HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, providing much higher resolution than standard column chromatography. peptide.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly used for the purification of alkaloids like this compound. peptide.comchem17.com

Computational Chemistry for Structural Assignment and Prediction

In recent years, computational chemistry has become an invaluable tool to aid in the complex structural assignment of natural products like this compound. researchgate.netuca.edu.ar Methods such as Density Functional Theory (DFT) are used to predict the properties of different possible isomers of the molecule. nih.govwikipedia.orgresearch.google

A particularly powerful approach is the calculation of NMR chemical shifts for a set of plausible diastereomers. uca.edu.ar The calculated NMR data for each potential structure is then compared to the experimental NMR data. The structure that shows the best correlation with the experimental data is likely the correct one.

The DP4+ probability analysis is a statistical method that formalizes this comparison. uca.edu.arrsc.orgfrontiersin.org It uses a Bayesian statistical model to calculate the probability of each candidate structure being the correct one, based on the differences between the calculated and experimental ¹H and ¹³C NMR chemical shifts. uca.edu.ar This method has been successfully used to establish the structures and absolute configurations of complex zoanthamine alkaloids, providing a high degree of confidence in the final structural assignment, especially when X-ray quality crystals cannot be obtained. researchgate.net

Future Directions and Research Opportunities in Zoanthenol Chemistry and Biology

Exploration of Undiscovered Zoanthenol Analogues

The marine environment, particularly the diverse ecosystems of coral reefs, remains a largely untapped reservoir of novel chemical entities. researchgate.net Zoanthids, the source of this compound, are known to produce a wide array of structurally complex alkaloids, suggesting that many more analogues are yet to be discovered. caltech.edu Recent investigations have led to the isolation of new zoanthamine-type alkaloids from species like Zoanthus vietnamensis, including compounds with unusual functionalized and unprecedented pentacyclic skeletons. researchgate.net This underscores the rich chemical diversity within the Zoanthus genus.

Future exploration will likely involve a combination of traditional isolation techniques and modern analytical methods applied to a broader range of zoanthid species from different geographical locations. cmfri.org.in There is also potential for discovering "unnatural" analogues in nature; for instance, synthetic work on related marine natural products has produced stable, unnatural isomers that could very well exist as yet-undiscovered secondary metabolites. acs.org The search for new analogues is not merely an academic exercise; these new compounds could possess unique or enhanced biological activities, providing new leads for drug discovery.

Development of Novel and Efficient Synthetic Strategies

The total synthesis of this compound and its congeners is a formidable task that has attracted the attention of numerous research groups. caltech.edu A primary challenge lies in the stereochemically dense core, particularly the construction of vicinal all-carbon quaternary centers in the C ring. caltech.edursc.org While several total syntheses have been accomplished, there is ample room for the development of more efficient and scalable routes. thieme-connect.comnih.gov

Future synthetic endeavors will focus on creating more convergent and flexible strategies that can be easily adapted to produce a variety of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov Key areas for innovation include the discovery of new reactions and catalytic systems for constructing challenging motifs. rsc.org For example, developing new catalytic enantioselective methods for building vicinal quaternary stereocenters remains a primary goal. rsc.org Recent approaches have utilized novel disconnections and reaction cascades, such as intramolecular Prins cyclizations and radical-mediated cyclizations, to build the complex polycyclic framework. researchgate.netresearchgate.netthieme-connect.de The continued evolution of synthetic strategies will be crucial for supplying sufficient quantities of this compound and its analogues for in-depth biological evaluation. semanticscholar.org

Synthetic Strategy Key Reaction/Concept Research Group/Reference
Tautomerization StrategyAromatization of a pre-existing ring system via tautomerization from a precursor used for other zoanthamine (B1237179) alkaloids. thieme-connect.comMiyashita et al. thieme-connect.com
Heck DisconnectionA key Heck disconnection of the C(12)–C(13) bond, leveraging the aromatic A ring unique to this compound. caltech.eduHirama and coworkers caltech.edu
Catalytic DesymmetrizationDesymmetrization of a meso-anhydride using a chiral catalyst to construct the vicinal quaternary carbon stereocenters of the carbocyclic core. rsc.orgStoltz and co-workers rsc.org
Isoaromatization StrategyA Brønsted acid-promoted isoaromatization in the AB ring system to install the crucial aromatic ring. researchgate.netYoshimura, Tanino, Miyashita et al. researchgate.net
Convergent StrategyAn approach featuring a mild intramolecular Prins cyclization to construct the central A-B-C ring skeleton. researchgate.netYanyu Chen et al. researchgate.net
Radical CyclizationUse of a manganese(III) acetate (B1210297) mediated oxidative radical cyclization of a β-keto ester to form the key tricyclic core. thieme-connect.deYamashita's radical approach thieme-connect.deresearchgate.net

Deepening Mechanistic Understanding through Chemical Biology Tools

Understanding how this compound exerts its biological effects at a molecular level is critical for its development as a potential therapeutic agent. Chemical biology provides a powerful toolkit for dissecting these mechanisms. nih.gov A key approach involves the design and synthesis of chemical probes—modified versions of the natural product that can be used to identify its cellular targets and pathways. nih.govsigmaaldrich.com

A prime example of this approach has already been applied to the zoanthamine family. Researchers designed and synthesized truncated analogues representing the "northern" (ABC-ring) and "southern" (CDEFG-ring) hemispheres of this compound. nih.gov By testing these fragments, a preliminary study suggested that the hydrochloride of the CEFG-ring portion is an active pharmacophore for suppressing the growth of interleukin-6-dependent cells. nih.gov

Future research will likely involve the creation of more sophisticated probes. These could include:

Photo-affinity probes: Analogues equipped with a photoreactive group that, upon UV irradiation, covalently binds to the target protein, allowing for its isolation and identification.

Fluorescently-tagged analogues: this compound derivatives linked to a fluorescent dye to visualize its subcellular localization and track its movement within living cells. nih.gov

Biotinylated probes: Analogues carrying a biotin (B1667282) tag for affinity purification of binding partners.

These tools will be invaluable for identifying the direct protein targets of this compound and elucidating the signaling cascades it modulates. nih.gov

Application of Omics Technologies in Zoanthid Natural Product Discovery

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities for natural product discovery. nih.govmdpi.com These technologies allow for a holistic view of the biological systems of zoanthids and their associated microbial symbionts, which are believed to be the true producers of many marine natural products. researchgate.net

By applying omics-based techniques, researchers can:

Identify Biosynthetic Gene Clusters: Genomics and transcriptomics can pinpoint the gene clusters responsible for producing this compound and related alkaloids. This can open the door to heterologous expression, where these genes are transferred to a more easily cultured host organism (like bacteria or yeast) for sustainable production.

Discover Novel Compounds: Metabolomics, which profiles the small-molecule metabolites in an organism, can rapidly identify new and unexpected this compound analogues in zoanthid extracts, guiding isolation efforts. researchgate.netsangregorio.edu.ec

Elucidate Target Pathways: Transcriptomics and proteomics can reveal how cellular gene and protein expression levels change in response to this compound treatment, helping to identify its mechanism of action and potential off-target effects. nih.gov

The integration of multi-omics strategies is a powerful approach to accelerate the discovery of new natural products from zoanthids and to understand their biological function. researchgate.netnih.govmdpi.com

Sustainable Sourcing and Cultivation for Research Materials

A significant bottleneck in the research and development of marine natural products is the limited supply of the compounds from their natural source. Wild harvesting of zoanthids is not a sustainable long-term solution, as it can damage fragile reef ecosystems. tfhmagazine.com Therefore, developing sustainable methods for obtaining research materials is a critical future direction.

Several promising strategies are being explored:

Aquaculture and Mariculture: Cultivating zoanthids in controlled land-based or ocean-based facilities offers a renewable source of biomass. bulkreefsupply.com The aquarium trade has pioneered techniques for growing zoanthids, which could be scaled up for research purposes. tfhmagazine.combulkreefsupply.com

"Fragging": This technique, common among hobbyists, involves breaking off small pieces (frags) of a zoanthid colony, which then grow into new, complete organisms. tfhmagazine.com This method of asexual propagation is a highly sustainable way to generate material without depleting wild populations.

Cell Culture: Establishing stable cell cultures of the zoanthid or its symbiotic microorganisms could provide a continuous, bioreactor-based source of this compound, completely independent of the marine environment. mdpi.com

Climate-Smart Practices: For any cultivation efforts, adopting climate-smart and sustainable practices, such as optimizing water use and energy, will be important for minimizing the environmental footprint. zoa-international.com

By prioritizing these sustainable and ethical sourcing methods, researchers can ensure a stable supply of this compound for ongoing investigation while contributing to the conservation of marine biodiversity. tfhmagazine.combulkreefsupply.com

Q & A

Q. What are the key stereochemical challenges in designing synthetic routes for Zoanthenol?

this compound’s nine stereocenters and seven-ring system demand precise control over enantioselectivity during synthesis. Researchers must prioritize protecting-group strategies to avoid undesired side reactions, especially in polyfunctional intermediates. For example, initial attempts using tri-O-acetyl-D-glucose faced sensitivity to basic conditions, prompting a shift to (±)-glyceraldehyde-derived precursors to stabilize intermediates . Retrosynthetic analysis should focus on disconnections at sterically hindered bonds (e.g., C(6)-C(7) or C(8)-C(9)), guided by Kobayashi and Williams’ methodologies for fragment coupling .

Q. Which analytical techniques are critical for verifying this compound’s structural integrity?

High-field NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) is indispensable for resolving overlapping signals in complex intermediates. For example, asymmetric Tsuji allylation products require 31^{31}P NMR to confirm stereochemical outcomes . X-ray crystallography is recommended for ambiguous stereocenters, while HRMS validates molecular formulas. Researchers should cross-reference spectral data with archived datasets (e.g., Stoltz team’s repository) to ensure reproducibility .

Q. How should researchers approach retrosynthetic planning for this compound’s DEFG ring system?

Begin with the heterocyclic DEFG core, prioritizing enantioselective Diels-Alder reactions to establish quaternary stereocenters. Use chiral pool starting materials (e.g., (S)-glyceraldehyde) to leverage inherent stereochemistry . Late-stage functionalization of hindered alkynes via model alkyne insertion can mitigate steric challenges. Document all failed routes (e.g., unsuccessful protection-group strategies) to refine synthetic trees .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound synthesis?

Contradictions often arise from dynamic stereochemical interconversions or solvent-dependent NMR shifts. For example, δ-lactone intermediates may exhibit unexpected 1^1H NMR splitting due to hindered rotation. To address this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Validate purity via HPLC-MS to rule out diastereomeric contamination . Transparent reporting of these steps is critical for peer validation .

Q. What strategies optimize enantioselectivity in this compound’s DEFG ring formation?

Asymmetric catalysis (e.g., chiral Lewis acids) improves enantiomeric excess (ee) in Diels-Alder reactions. For instance, DBU-catalyzed lactone rearrangement achieves >90% ee when paired with trichloroacetamide protecting groups . Kinetic resolution via enzymatic desymmetrization is an alternative for racemic mixtures. Monitor ee trends using chiral stationary-phase HPLC and adjust catalyst loading iteratively .

Q. How can late-stage functionalization overcome solubility limitations in this compound analogs?

Poor solubility in polycyclic intermediates often stalls coupling reactions. Strategies include:

  • Introducing polar auxiliaries (e.g., PEG-linked groups) temporarily to enhance solubility.
  • Employing micellar catalysis in water-surfactant systems to stabilize hydrophobic intermediates.
  • Using flow chemistry to maintain reaction homogeneity and prevent aggregation . Post-functionalization, rigorously characterize analogs via 19^{19}F NMR if fluorinated tags are used .

Q. What methodologies validate this compound’s bioactivity while minimizing assay artifacts?

Use orthogonal assays (e.g., fluorescence-based and cell viability tests) to confirm antiplatelet or cytotoxic activity. For example:

  • Cross-validate P-388 murine leukemia cytotoxicity with human leukemia cell lines (e.g., HL-60).
  • Employ SPR (surface plasmon resonance) to rule out nonspecific protein binding in anti-inflammatory studies. Include negative controls (e.g., stereoisomers) to isolate structure-activity relationships .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectral data (NMR, HRMS) in institutional repositories and cite them in supplementary materials .
  • Conflict Resolution : Document divergent results in pilot studies (e.g., failed Grignard additions) to guide troubleshooting .
  • Ethical Reporting : Disclose all synthetic attempts, including unreproducible routes, to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.